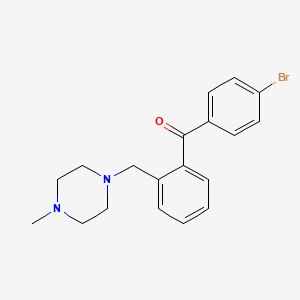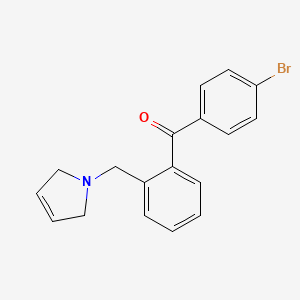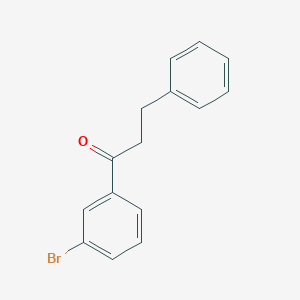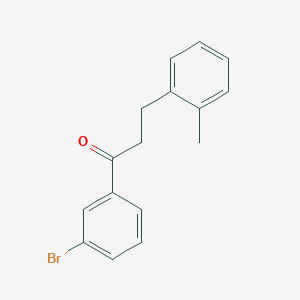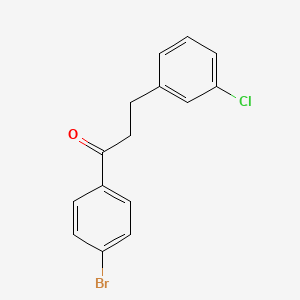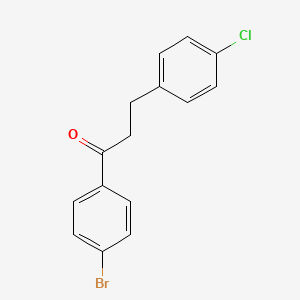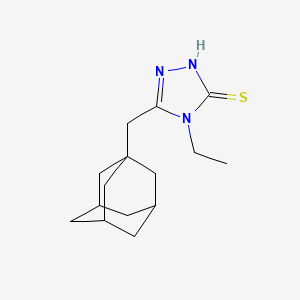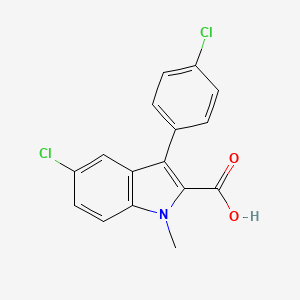
5-氯-3-(4-氯苯基)-1-甲基-1H-吲哚-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid, is a chlorinated indole derivative. Indole derivatives are an important class of compounds with a wide range of biological activities. They are known to interact with various receptors in the body and can serve as potent pharmacological agents. The presence of chlorine atoms and a carboxylic acid group in the molecule suggests that it may have unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of chlorinated indole derivatives can be complex, involving multiple steps and the careful selection of substituents to achieve the desired biological activity. For example, the synthesis of related compounds has been guided by 3D comparative molecular field analysis (CoMFA) to optimize in vivo potency and binding activity . The synthesis of another chlorinated indole derivative involved a novel synthetic route with an overall yield of 14.2%, indicating the challenges associated with such syntheses .
Molecular Structure Analysis
The molecular structure of chlorinated indole derivatives is often characterized using various spectroscopic techniques, including NMR and MS, as well as crystallographic techniques . These studies provide detailed information on the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets. Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular structure .
Chemical Reactions Analysis
Chlorinated indole derivatives can participate in a variety of chemical reactions, depending on their functional groups and substitution patterns. The presence of a carboxylic acid group, for instance, allows for the formation of amides and esters, which can significantly alter the compound's properties . Additionally, the reactivity of the chlorine atoms can lead to further substitution reactions, potentially yielding a wide array of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like chlorine can affect the compound's acidity and its ability to form hydrogen bonds . Crystallographic studies provide insights into the solid-state packing of these molecules, which is influenced by weak intermolecular interactions such as hydrogen bonding and π-π stacking . These properties are important for the compound's behavior in biological systems and its formulation into drugs.
科学研究应用
-
Synthesis and Structural Insights
- Field : Organic Chemistry
- Application : This compound is used as an intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals.
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Chemical Reactions and Derivatives
- Field : Organic Synthesis
- Application : The compound serves as a precursor in various chemical reactions.
- Method : It has been used in Sonogashira-type reactions to create pyrazolo [4,3-c]pyridines.
- Results : These processes involve cross-coupling reactions with alkynes, followed by microwave-assisted treatment.
-
Structural and Molecular Studies
- Field : Crystallography
- Application : Investigations into the crystal structures of N-substituted pyrazolines derived from similar compounds provide detailed understanding of their molecular geometry and potential interactions in crystalline forms.
- Method : X-ray diffraction methods are used to reveal its crystal structure.
- Results : These insights are crucial for the design and development of new materials and chemical entities.
-
Fluorescence Properties
- Field : Physical Chemistry
- Application : 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from similar compounds, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Pharmaceutical Applications
- Field : Pharmacology
- Application : Pyrazoline derivatives have been used in certain antidepressants, antihypertensive drug molecules and anti-arrhythmic. They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant and anti-inflammatory.
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Textile Industry Applications
- Field : Textile Industry
- Application : Triarylpyrazoline compounds have been used as fluorescent whitening agents.
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Metal Ion Fluorescent Probe
- Field : Analytical Chemistry
- Application : 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from similar compounds, have been used as metal ion fluorescent probes . They have excellent selectivity for Ag+ detection .
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Laser Dyes and Fluorescent Probes
- Field : Optics
- Application : Pyrazoline derivatives have been used as laser dyes and fluorescent probes . Their applications in high-tech fields have been developed by leaps and bounds .
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
-
Organic Nonlinear Optical Materials and Photorefractive Materials
- Field : Material Science
- Application : 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from similar compounds, have been used as organic nonlinear optical materials and photorefractive materials .
- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
安全和危害
未来方向
属性
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-19-13-7-6-11(18)8-12(13)14(15(19)16(20)21)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTZKCOKICLBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

